

Spectroscopic Characterization of 3-Methylpicolinic Acid Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylpicolinic acid
hydrochloride

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This guide provides an in-depth technical overview of the spectroscopic data for **3-methylpicolinic acid hydrochloride**, a key intermediate in pharmaceutical and agrochemical research. As direct experimental spectra for this specific salt are not widely published, this document synthesizes predicted data, comparative analysis with analogous compounds, and fundamental spectroscopic principles to offer a robust characterization framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Spectroscopic Verification

3-Methylpicolinic acid, a substituted pyridine carboxylic acid, and its hydrochloride salt are of significant interest due to their versatile applications as building blocks in the synthesis of complex organic molecules. The hydrochloride form often enhances solubility and stability, making it a preferred form in various synthetic protocols. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed fingerprint of the molecular structure, confirming its identity and purity.

This guide will delve into the expected ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **3-methylpicolinic acid hydrochloride**. By examining the influence of the methyl group and the protonation of the pyridine nitrogen, we will build a comprehensive spectral profile.

Molecular Structure and Spectroscopic Implications

The formation of the hydrochloride salt from 3-methylpicolinic acid involves the protonation of the basic nitrogen atom of the pyridine ring. This structural change has a profound and predictable impact on the electronic environment of the molecule, which is directly reflected in its NMR and IR spectra.

Caption: From Free Acid to Hydrochloride Salt.

^1H NMR Spectroscopy: A Proton's Perspective

Proton NMR (^1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-methylpicolinic acid hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). The choice of solvent is critical as it can influence chemical shifts. DMSO- d_6 is often preferred for its ability to dissolve a wide range of compounds and for the presence of a distinct residual solvent peak for referencing.
- **Instrument Setup:**
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate spectral width and number of scans.
- **Data Acquisition:** Acquire the free induction decay (FID) and process the data using Fourier transformation, phasing, and baseline correction.

- Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

While experimental data for the hydrochloride is scarce, predicted data for the free acid in DMSO-d₆ provides a solid foundation.^[1] The formation of the hydrochloride salt will induce a downfield shift (to higher ppm values) of the aromatic protons due to the increased positive charge on the nitrogen atom, which deshields the ring protons.^[2]

Proton Assignment	Predicted Chemical Shift (δ) for Free Acid (DMSO-d ₆) ^[1]	Expected Chemical Shift (δ) for Hydrochloride (DMSO-d ₆)	Multiplicity	Coupling Constant (J)
COOH	~10.72	> 11.0	Broad Singlet (br s)	N/A
H-6	~8.49	~8.6 - 8.8	Doublet (d)	~5 Hz
H-4	~7.79	~7.9 - 8.1	Doublet of Doublets (dd)	~8, 2 Hz
H-5	~7.49	~7.6 - 7.8	Doublet of Doublets (dd)	~8, 5 Hz
CH ₃	~2.49	~2.5 - 2.6	Singlet (s)	N/A

Interpretation:

- Carboxylic Acid Proton (COOH): This proton is highly acidic and its chemical shift is concentration and solvent-dependent. In the hydrochloride salt, the overall acidity of the medium may lead to a further downfield shift.
- Aromatic Protons (H-4, H-5, H-6): The protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, causing a general downfield shift for all ring protons. The H-6 proton, being closest to the protonated nitrogen, is expected to experience the most significant deshielding.

- Methyl Protons (CH_3): The methyl group at the 3-position is relatively distant from the site of protonation and is therefore expected to show only a minor downfield shift.

^{13}C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (^{13}C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ^{13}C NMR Spectroscopy

The experimental protocol for ^{13}C NMR is similar to that of ^1H NMR, with the primary difference being the observation of the ^{13}C nucleus. Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Inferred ^{13}C NMR Data and Interpretation

Direct experimental data for **3-methylpicolinic acid hydrochloride** is not readily available. However, by comparing the spectra of picolinic acid and its hydrochloride salt, we can infer the expected shifts for our target molecule.

Carbon Assignment	Expected Chemical Shift (δ) for Hydrochloride (DMSO-d_6)
C=O	~165 - 170
C-2	~148 - 152
C-6	~145 - 149
C-4	~140 - 144
C-3	~135 - 139
C-5	~125 - 129
CH_3	~18 - 22

Interpretation:

- **Carbonyl Carbon (C=O):** The chemical shift of the carbonyl carbon is sensitive to the electronic environment.
- **Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):** Similar to the protons, the carbon atoms of the pyridine ring will experience a downfield shift upon protonation, with the carbons alpha and gamma to the nitrogen (C-2, C-6, and C-4) being the most affected.
- **Methyl Carbon (CH₃):** The methyl carbon is expected to show a minimal change in its chemical shift.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a solid sample like **3-methylpicolinic acid hydrochloride**, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

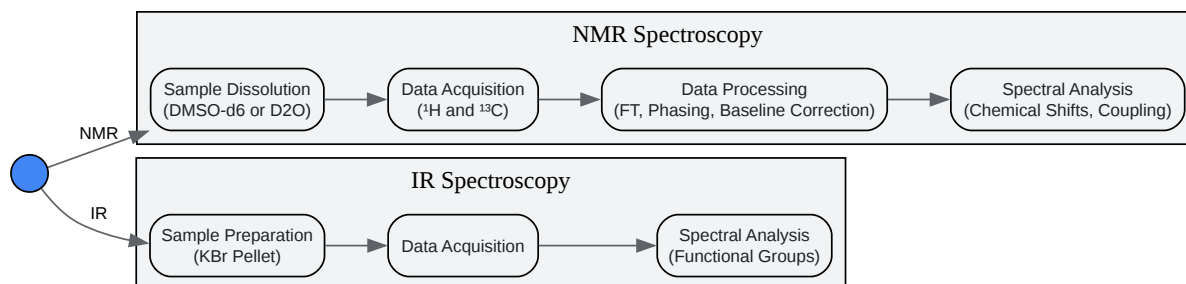
Expected IR Data and Interpretation

The IR spectrum of **3-methylpicolinic acid hydrochloride** will exhibit characteristic absorption bands corresponding to its functional groups. The spectrum of picolinic acid hydrochloride can be used as a reference.^[3]

Vibrational Mode	Expected Wavenumber (cm ⁻¹) Range	Intensity
O-H stretch (Carboxylic Acid)	3300 - 2500	Broad, Strong
N ⁺ -H stretch	~3200 - 2800	Broad, Medium
C-H stretch (Aromatic)	~3100 - 3000	Medium
C-H stretch (Aliphatic)	~2980 - 2850	Medium
C=O stretch (Carboxylic Acid)	~1730 - 1700	Strong
C=C and C=N stretch (Aromatic Ring)	~1620 - 1450	Medium to Strong
O-H bend	~1440 - 1395	Medium
C-O stretch	~1320 - 1210	Strong

Interpretation:

- O-H and N⁺-H Stretching: The broad absorption in the high-frequency region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, which will overlap with the N⁺-H stretching vibration of the pyridinium ion.
- C=O Stretching: The strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.
- Aromatic Ring Vibrations: The absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.
- Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations that are unique to the molecule.



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Caption: Spectroscopic Analysis Workflow.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive spectroscopic framework for the characterization of **3-methylpicolinic acid hydrochloride**. By integrating predicted data, comparative analysis of analogous compounds, and a solid understanding of spectroscopic principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in pharmaceutical and chemical research, ensuring the reliability and reproducibility of their work.

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